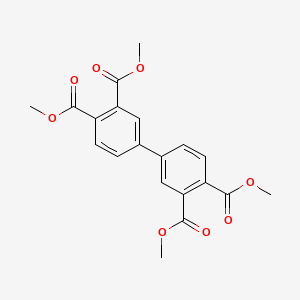

Tetramethyl 3,3',4,4'-biphenyltetracarboxylate

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

Tetramethyl 3,3',4,4'-biphenyltetracarboxylate is systematically named according to IUPAC guidelines as tetramethyl [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate . This nomenclature specifies the substitution pattern of four methyl ester groups on the biphenyl scaffold at the 3, 3', 4, and 4' positions.

The compound is alternatively designated as 3,3',4,4'-biphenyltetracarboxylic acid tetramethyl ester or dimethyl 4-[3,4-bis(methoxycarbonyl)phenyl]benzene-1,2-dicarboxylate , reflecting its esterified carboxylic acid groups. Regulatory and commercial identifiers include:

| Identifier | Value |

|---|---|

| CAS Registry Number | 36978-37-7 |

| DSSTox Substance ID | DTXSID60467099 |

| Wikidata ID | Q72507519 |

| Nikkaji Number | J21.991F |

Synonymous designations further include tetramethyl (1,1'-biphenyl)-3,3',4,4'-tetracarboxylate and SCHEMBL6466451, underscoring its prevalence in specialized chemical databases.

Molecular Formula and Stereochemical Considerations

The molecular formula of tetramethyl 3,3',4,4'-biphenyltetracarboxylate is C₂₀H₁₈O₈ , with a molecular weight of 386.4 g/mol . The biphenyl core consists of two benzene rings connected by a single bond, with ester groups (-COOCH₃) at the 3, 3', 4, and 4' positions.

Stereochemical analysis reveals a non-planar biphenyl structure due to steric hindrance between the ester groups. The dihedral angle between the two benzene rings varies depending on crystallographic packing but typically ranges between 59.99° and 62.94° . This torsion minimizes steric clashes between adjacent ester moieties, stabilizing the molecule in a twisted conformation.

No chiral centers are present, as the molecule exhibits symmetry along the biphenyl axis. However, the spatial arrangement of ester groups influences its crystallographic packing and intermolecular interactions.

Crystallographic Data and Space Group Classification

Tetramethyl 3,3',4,4'-biphenyltetracarboxylate crystallizes in the monoclinic crystal system with the C 1 2/c 1 space group (space group number 15). Key crystallographic parameters, derived from single-crystal X-ray diffraction studies, include:

| Parameter | Value |

|---|---|

| Unit cell axes | a = 18.828 Å |

| b = 8.059 Å | |

| c = 12.153 Å | |

| Unit cell angles | α = 90.00° |

| β = 91.24° | |

| γ = 90.00° | |

| Cell volume | 1844 ų |

| Z (unit cell) | 4 |

| Density (calc.) | 1.261 g/cm³ |

The asymmetric unit contains two independent molecules, with slight geometric variations in dihedral angles between ester substituents. The Hermann-Mauguin notation C 1 2/c 1 corresponds to a centrosymmetric structure with a c-glide plane perpendicular to the b-axis.

Packing interactions are dominated by van der Waals forces and weak C-H···O hydrogen bonds between ester oxygen atoms and adjacent methyl groups. These interactions stabilize the layered molecular arrangement observed in the crystal lattice.

The compound’s crystallographic data (COD entry 4515705) and refinement details are documented in ACS Catalysis, with a residual factor (R) of 0.0472 for intense reflections, confirming high structural accuracy.

Properties

IUPAC Name |

dimethyl 4-[3,4-bis(methoxycarbonyl)phenyl]benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-25-17(21)13-7-5-11(9-15(13)19(23)27-3)12-6-8-14(18(22)26-2)16(10-12)20(24)28-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIGQKCRWMSZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467099 | |

| Record name | TETRAMETHYL 3,3',4,4'-BIPHENYLTETRACARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36978-37-7 | |

| Record name | TETRAMETHYL 3,3',4,4'-BIPHENYLTETRACARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Coupling Reaction of 4-Halogen Substituted o-Benzenedicarboxylic Acid Esters

- The biphenyltetracarboxylic acid esters are prepared by coupling 4-halogen substituted o-benzenedicarboxylic acid esters.

- The reaction is carried out in an aprotic polar solvent using a pre-prepared nickel complex catalyst such as (triphenylphosphine)nickel halide.

- Zinc powder acts as a reducing agent, and alkali metal halides serve as promoters.

- This method avoids excess expensive ligands and provides good yields of biphenyltetracarboxylic acid esters, which can be hydrolyzed to the acid or further converted to the dianhydride.

Oxidation of Tetramethyl Biphenyl Derivatives

Esterification to Tetramethyl Ester

- The tetracarboxylic acid or its salts are esterified with methanol under acidic conditions to yield tetramethyl 3,3',4,4'-biphenyltetracarboxylate.

- Esterification typically involves refluxing the acid with excess methanol and an acid catalyst such as sulfuric acid or hydrochloric acid.

- The reaction conditions are optimized to maximize ester formation while minimizing side reactions.

Representative Synthetic Procedure (Literature-Based)

Research Findings and Optimization Insights

- The use of pre-prepared nickel-phosphine catalysts significantly improves coupling efficiency and yield while reducing costs.

- Oxidation methods have been optimized to balance reaction time and temperature to maximize tetracarboxylic acid formation without degradation.

- Esterification is generally straightforward but requires careful control of acid concentration and reflux time to achieve complete esterification.

- The overall yield of biphenyltetracarboxylic acid and its esters can exceed 90% under optimized conditions.

Summary Table of Preparation Methods

| Method Aspect | Details | Advantages | Limitations |

|---|---|---|---|

| Coupling Reaction | 4-halogen substituted esters + Ni catalyst + Zn + alkali halide | High yield, stable catalyst, cost-effective | Requires careful catalyst preparation |

| Oxidation | 4,4'-Dimethylbiphenyl + oxidants (liquid phase) | Direct route to tetracarboxylic acid | Sensitive to reaction conditions |

| Esterification | Acid + methanol + acid catalyst, reflux | Simple, high purity ester | Requires removal of water to drive equilibrium |

| Catalyst Systems | Pre-prepared (Ar₃P)₂NiX₂ complexes | Air stable, less ligand needed | Catalyst synthesis step needed |

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific ligands to facilitate the process.

Major Products

The major products formed from these reactions include biphenyltetracarboxylic acids, biphenyltetracarboxylic alcohols, and various substituted biphenyl derivatives.

Scientific Research Applications

Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: The compound serves as a building block for the development of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the design and synthesis of drug candidates with potential therapeutic effects.

Industry: The compound is utilized in the production of high-performance materials, including resins and coatings.

Mechanism of Action

The mechanism of action of tetramethyl 3,3’,4,4’-biphenyltetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo dehydrogenative coupling reactions catalyzed by palladium and copper complexes . These reactions lead to the formation of biphenyl derivatives, which can further interact with biological targets or participate in polymerization processes.

Comparison with Similar Compounds

Positional Isomers: 3,3',5,5'-Biphenyltetracarboxylate (BPTC)

BPTC (3,3',5,5'-biphenyltetracarboxylate) is a structural isomer with carboxylate groups at alternate positions. Key differences include:

- Geometry : The 3,3',4,4' substitution in the target compound allows for a more planar biphenyl core, enabling tighter polymer chain packing and higher thermal stability compared to the 3,3',5,5' isomer .

- Applications : BPTC is widely used in metal-organic frameworks (MOFs) due to its symmetrical carboxylate coordination sites, whereas the 3,3',4,4' ester is preferred for polyimide precursors .

Parent Acid and Dianhydride Derivatives

Other Esters and Heterocyclic Analogs

- Tetramethyl 1,2,4,5-Benzenetetracarboxylate :

- Pyridine-Based Tetracarboxylates :

Structural and Functional Analysis

Crystallographic Data

Single-crystal X-ray studies reveal:

- Bond Angles : The C-O bond lengths in the ester groups (1.21–1.34 Å) are consistent with typical methyl esters. Dihedral angles between biphenyl rings (5–10°) suggest moderate conjugation, enhancing stability .

- Comparison with Dianhydride : The dianhydride exhibits shorter C-O bonds (1.18–1.20 Å) due to electron-withdrawing effects, increasing reactivity toward nucleophiles .

Spectral Characteristics

- 1H NMR : The ester’s methyl groups resonate at δ 3.8–4.0 ppm, distinct from the acid’s broad carboxylic proton signals (δ 10–12 ppm). Stereoisomeric analogs (e.g., meso vs. rac) show split phosphorus signals in 31P NMR, aiding stereochemical determination .

Comparative Data Table

Biological Activity

Tetramethyl 3,3',4,4'-biphenyltetracarboxylate, also known as 3,3',4,4'-biphenyltetracarboxylic acid tetramethyl ester, is a compound with significant biological activity. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies to provide a comprehensive understanding of its biological implications.

- Molecular Formula : CHO

- Molecular Weight : 386.35 g/mol

- Melting Point : 93-101 °C

- Boiling Point : Predicted at 496.4 ± 45.0 °C

- Density : 1.261 g/cm³

Tetramethyl 3,3',4,4'-biphenyltetracarboxylate is primarily used in the synthesis of polyimides and exhibits interactions with various enzymes and proteins. Its anhydride groups can react with amine groups in proteins, forming stable amide bonds that enhance the thermal stability and mechanical properties of polymers .

Cellular Effects

The compound has been shown to influence several cellular processes:

- Cell Signaling : It modulates key signaling pathways that affect gene expression and cellular metabolism.

- Cell Growth and Differentiation : Studies indicate that it can alter cell growth dynamics and differentiation patterns by interacting with cellular proteins.

- Toxicity : At elevated doses, tetramethyl 3,3',4,4'-biphenyltetracarboxylate can exhibit toxicity leading to adverse effects on liver and kidney functions in animal models.

Molecular Mechanism

The molecular mechanism of action involves:

- Covalent Bond Formation : The compound forms covalent bonds with nucleophilic groups in biomolecules, altering their structure and function.

- Enzyme Activity Modulation : It can inhibit or activate specific enzymes by binding to them, which subsequently influences gene expression and metabolic pathways .

Study on Toxicity in Animal Models

A study conducted on rats demonstrated that administration of tetramethyl 3,3',4,4'-biphenyltetracarboxylate resulted in significant changes in blood chemistry at high doses. The observed effects included alterations in liver enzyme levels and renal function markers. These findings highlight the importance of dosage in determining the compound's safety profile.

Investigation of Cellular Mechanisms

Research published in a peer-reviewed journal explored how tetramethyl 3,3',4,4'-biphenyltetracarboxylate affects cell signaling pathways in human cell lines. The results indicated that the compound could upregulate certain genes involved in stress responses while downregulating others related to apoptosis. This dual effect suggests potential applications in therapeutic contexts where modulation of cell survival is desired .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cell Signaling | Modulates pathways affecting gene expression and metabolism |

| Toxicity | High doses lead to adverse effects on liver and kidney functions |

| Enzyme Interaction | Alters enzyme activity through covalent binding |

| Cellular Growth | Influences growth and differentiation patterns in various cell types |

Q & A

Q. What advanced analytical methods are used to study its degradation pathways under catalytic conditions?

- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation fragments.

- In Situ X-ray Absorption Spectroscopy (XAS) : Tracks metal-ligand bond dynamics during catalysis.

- Electron Paramagnetic Resonance (EPR) : Detects radical intermediates in oxidative degradation .

Methodological Notes

- Data Contradiction Analysis : When spectral data (e.g., NMR vs. XRD) conflict, cross-validate with computational models and isotopic labeling experiments.

- Experimental Design : For MOF applications, pre-screen ligand-metal combinations using high-throughput robotic synthesis platforms to optimize framework stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.